molecular formula C21H26FN3O4S B2744004 2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897613-51-3

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2744004
CAS RN: 897613-51-3
M. Wt: 435.51
InChI Key: MXVZAEASTRQGBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The molecule also contains a fluorophenyl group, which is a benzene ring with a fluorine atom attached, and an ethoxy group, which is an ethyl group attached to an oxygen atom .

Scientific Research Applications

Pharmaceutical Development

This compound is a versatile material used in pharmaceutical development. It’s a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . This makes it useful in the management of allergies, hay fever, angioedema, and urticaria .

Synthesis of Piperazine Derivatives

The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, it can be used in the synthesis of piperazine derivatives .

Cell Surface Biotinylation and Internalization Assay

This compound can be used in cell surface biotinylation and internalization assays . These assays are crucial in studying the dynamics of cell surface proteins, which can provide valuable insights into cellular processes and disease mechanisms.

properties

IUPAC Name

2-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-2-29-20-10-6-3-7-17(20)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)19-9-5-4-8-18(19)22/h3-10H,2,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVZAEASTRQGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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